molecular formula C5H11O7P-2 B1257611 2-C-Methyl-D-erythritol 4-phosphate

2-C-Methyl-D-erythritol 4-phosphate

Cat. No. B1257611
M. Wt: 214.11 g/mol
InChI Key: XMWHRVNVKDKBRG-UHNVWZDZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-C-methyl-D-erythritol 4-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 2-C-methyl-D-erythritol 4-phosphate;  major species at pH 7.3. It is a conjugate base of a 2-C-methyl-D-erythritol 4-(dihydrogen phosphate).

Scientific Research Applications

Enzymatic Transformation in Bacterial Pathways

2-C-Methyl-D-erythritol 4-phosphate (MEP) plays a crucial role in the nonmevalonate pathway of isoprenoid biosynthesis. It is transformed into 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol by the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli. This transformation is an essential step in the biosynthesis of isoprenoids in bacteria (Kuzuyama et al., 2000).

Role in Isoprenoid Compound Synthesis

MEP is the first pathway-specific intermediate in the methylerythritol phosphate route for isoprenoid compound biosynthesis in bacteria, algae, and plant chloroplasts. Its synthesis from 1-deoxy-D-xylulose 5-phosphate represents a key step in this biosynthetic route (Koppisch et al., 2000).

Involvement in Alternative Nonmevalonate Pathway

Research shows that several eubacteria, including E. coli, utilize an alternative nonmevalonate pathway for the biosynthesis of isopentenyl diphosphate, with MEP being one of the biosynthetic precursors. The yaeM gene in E. coli has been identified as responsible for the synthesis of MEP from 1-deoxy-D-xylulose 5-phosphate (Takahashi et al., 1998).

Investigation into Isoprenoid Biosynthesis

Studies involving the synthesis of deuterium-labeled 2-C-methyl-D-erythritol have been conducted to investigate the fate of protons in the metabolic route of isoprenoid biosynthesis. This research provides valuable insights into the enzymatic processes and structural formation within this pathway (Charon et al., 1999).

Synthesis Techniques and Applications

New synthesis approaches for MEP have been developed, which are significant for studying the mevalonate-independent biosynthetic pathway for isoprenoids. These methods have led to high-yield production of MEP and its deuterated analogues, furthering research into isoprenoid biosynthesis (Koumbis et al., 2007).

properties

Product Name

2-C-Methyl-D-erythritol 4-phosphate

Molecular Formula

C5H11O7P-2

Molecular Weight

214.11 g/mol

IUPAC Name

[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate

InChI

InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/p-2/t4-,5+/m1/s1

InChI Key

XMWHRVNVKDKBRG-UHNVWZDZSA-L

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O

Canonical SMILES

CC(CO)(C(COP(=O)([O-])[O-])O)O

synonyms

2-C-methyl-D-erythritol 4-phosphate
2-C-methyl-D-erythritol-4-phosphate
2-C-methylerythritol 4-phosphate
methyl-erythritol-4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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